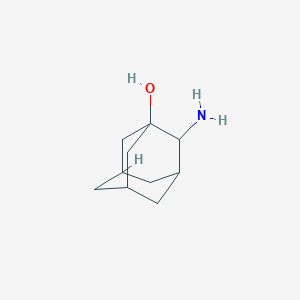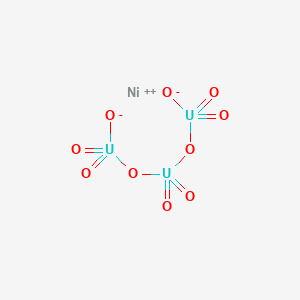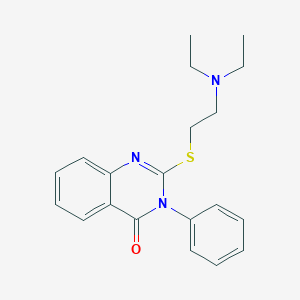
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research due to its unique properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also help to reduce the symptoms of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- in lab experiments is its potential as a starting point for the development of new drugs. However, there are also limitations to using this compound. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl-. One area of interest is in further exploring its potential as a cancer treatment. Additionally, this compound may be studied for its potential use in treating other neurological disorders. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and using this compound in lab experiments.
In conclusion, 4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- is a chemical compound that has shown promise in various areas of scientific research. While there are still limitations to using this compound, its unique properties and mechanism of action make it a valuable starting point for the development of new drugs and treatments. Further research is needed to fully understand its potential and to develop more effective methods for using this compound in lab experiments.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- has been studied for its potential use in various areas of scientific research. One area of interest is in the development of new drugs. This compound has shown potential in inhibiting the growth of cancer cells and may be used as a starting point for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18619-72-2 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 2-((2-(diethylamino)ethyl)thio)-3-phenyl- |
Molekularformel |
C20H23N3OS |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H23N3OS/c1-3-22(4-2)14-15-25-20-21-18-13-9-8-12-17(18)19(24)23(20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI-Schlüssel |
XOBCSDULXSVUGF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Andere CAS-Nummern |
18619-72-2 |
Synonyme |
2-[[2-(Diethylamino)ethyl]thio]-3-phenylquinazolin-4(3H)-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

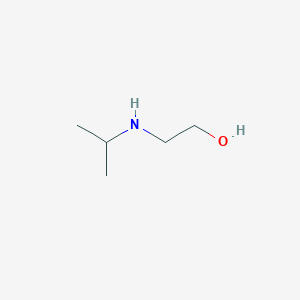
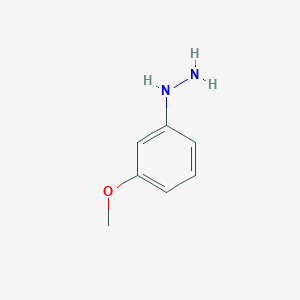
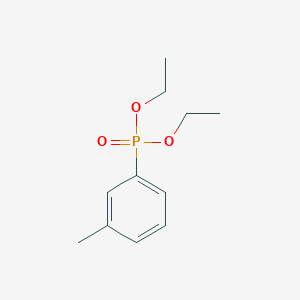
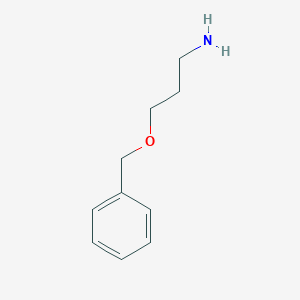

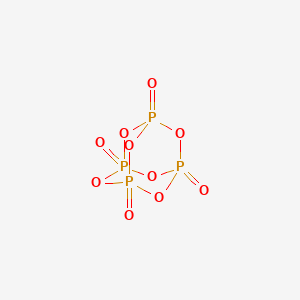

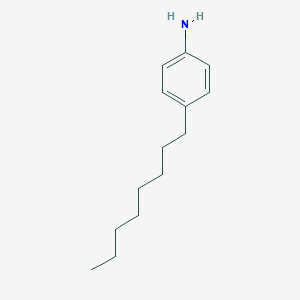
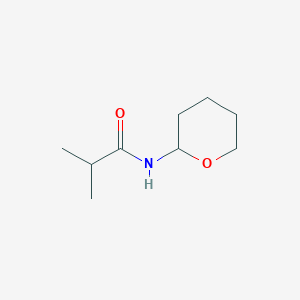
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
